molecular formula C9H12N2O B1618073 1-Ethyl-3-phenylurea CAS No. 621-04-5

1-Ethyl-3-phenylurea

Cat. No. B1618073
Key on ui cas rn: 621-04-5
M. Wt: 164.2 g/mol
InChI Key: XUFXDODGXLVPNJ-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

5.08 g ethylcarbamoyl-benzoic acid sulfimide was reacted with 1.86 g aniline and 2.8 ml triethylamine in 20 ml of a 1:1 mixture of water and acetone, as described in example 1. 2.59 g 1-phenyl-3-ethylurea was obtained, melting at 99°-100° C.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2]=N.[CH2:3]([NH:5][C:6](C1C=CC=CC=1C(O)=O)=[O:7])[CH3:4].[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N(CC)CC)C.O>CC(C)=O>[C:18]1([NH:17][C:6]([NH:5][CH2:3][CH3:4])=[O:7])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
[SH2]=N.C(C)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
1.86 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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